5-Bromo-2-methylquinazolin-4-ol

Description

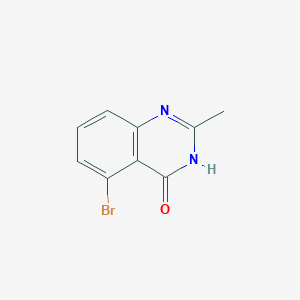

5-Bromo-2-methylquinazolin-4-ol (CAS: 1823954-54-6) is a quinazoline derivative with the molecular formula C₉H₇BrN₂O and a molar mass of 239.07 g/mol. It features a bromine atom at position 5, a methyl group at position 2, and a hydroxyl group at position 4 of the quinazoline core. This compound is primarily used in pharmaceutical and chemical research, particularly as a building block for synthesizing anticancer agents and other heterocyclic derivatives . It is commercially available with a purity exceeding 98% and is stored at 2–8°C for stability .

Properties

IUPAC Name |

5-bromo-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-5-11-7-4-2-3-6(10)8(7)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRFUSPBOWEAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CC=C2)Br)C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylquinazolin-4-ol typically involves the bromination of 2-methylquinazolin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylquinazolin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form quinazolinone derivatives.

Reduction Reactions: The compound can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of various substituted quinazoline derivatives.

Oxidation: Formation of quinazolinone derivatives.

Reduction: Formation of dihydroquinazoline derivatives.

Scientific Research Applications

5-Bromo-2-methylquinazolin-4-ol has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other quinazoline derivatives

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate cellular pathways by interacting with receptors and altering signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological and chemical properties depending on substituent positions and functional groups. Below is a detailed comparison of 5-Bromo-2-methylquinazolin-4-ol with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position :

- Bromine at C5 (target compound) vs. C7 (e.g., 7-Bromoquinazoline-2,4-dione) alters electronic distribution, affecting reactivity in cross-coupling reactions .

- Hydroxyl (-OH) vs. Chlorine (Cl) : The -OH group in this compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to chloro-substituted analogs like 7-Bromo-4-chloro-2-methylquinazoline .

Functional Groups :

- Ketone vs. Hydroxyl : Compounds with ketone groups (e.g., 7-Bromoquinazoline-2,4-dione) are more electrophilic, making them suitable for synthesizing Schiff bases, whereas hydroxylated derivatives are preferred in prodrug formulations .

Biological Activity: The cyclopropyl group in 6-Bromo-2-cyclopropylquinazolin-4(3H)-one increases metabolic stability, a critical factor in anticancer drug development .

Synthetic Accessibility :

- This compound is synthesized via cyclization of 5-bromosalicylaldehyde derivatives, whereas chloro-substituted analogs require harsher conditions (e.g., refluxing with NaOH/HCl) .

Biological Activity

5-Bromo-2-methylquinazolin-4-ol is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₉H₇BrN₂O

- Molecular Weight : 239.07 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=C2C(=NC(=O)N1)C=CC=C2Br

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that compounds within the quinazoline class exhibit significant antibacterial and antifungal properties. For instance, studies have shown that derivatives of quinazolinones demonstrate effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans . The introduction of specific substituents in the quinazoline structure can enhance these activities, with halogen groups often increasing antifungal efficacy .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Significant inhibition |

| This compound | Candida albicans | Significant inhibition |

Anticancer Potential

The anticancer properties of this compound are also noteworthy. Quinazolines have been identified as potential inhibitors of various kinases involved in cancer progression, such as EGFR and VEGFR . The compound's ability to interact with multiple intracellular targets suggests a multifaceted approach to cancer treatment, potentially overcoming drug resistance commonly seen in chemotherapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. Compounds derived from this scaffold have shown effectiveness in reducing inflammation in preclinical models, indicating their potential use in treating inflammatory diseases . For example, certain derivatives demonstrated comparable anti-inflammatory activity to ibuprofen in animal models .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. The compound interacts with the active sites of proteins involved in various cellular pathways, modulating their activity. This includes inhibition of key kinases that play roles in cell proliferation and survival .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial effects of several quinazoline derivatives, including this compound. Results indicated significant inhibition against both bacterial and fungal strains, supporting its potential as a therapeutic agent .

- Cancer Research : In vitro studies demonstrated that this compound effectively inhibited the growth of cancer cell lines by targeting microtubule dynamics and signaling pathways associated with tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.